5-(2-Ethoxyphenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

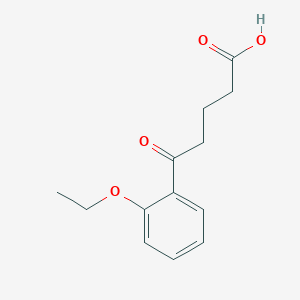

Structure

3D Structure

Properties

IUPAC Name |

5-(2-ethoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-17-12-8-4-3-6-10(12)11(14)7-5-9-13(15)16/h3-4,6,8H,2,5,7,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGKMAWTQMFHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645433 | |

| Record name | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-59-8 | |

| Record name | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(2-Ethoxyphenyl)-5-oxovaleric Acid (CAS 898791-59-8): Properties, Synthesis, and Analytical Framework

Executive Summary: 5-(2-Ethoxyphenyl)-5-oxovaleric acid is a specialized organic molecule characterized by an ethoxy-substituted aromatic ring, a ketone, and a terminal carboxylic acid. Publicly available data on this specific compound is sparse, suggesting its role as a novel building block or intermediate in targeted synthesis applications rather than a widely commercialized chemical. This guide serves as an in-depth technical resource for researchers and drug development professionals. It consolidates foundational chemical principles and data from analogous structures to present a robust profile of the molecule. The following sections detail its predicted physicochemical properties, a proposed and logically justified synthetic route via Friedel-Crafts acylation, a comprehensive workflow for its analytical characterization, and crucial safety and handling protocols.

Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 5-oxo-5-(2-ethoxyphenyl)pentanoic acid, possesses a unique combination of functional groups that dictate its chemical behavior and potential utility. The structure integrates an aromatic system, an ether linkage, a ketone, and a carboxylic acid, making it a versatile scaffold for further chemical modification.

Chemical Structure and Identifiers

The core structure consists of a pentanoic acid chain where the C5 carbon is part of a ketone and is directly attached to a benzene ring. The benzene ring is substituted at the C2 position (ortho) with an ethoxy group.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 898791-59-8 |

| IUPAC Name | 5-(2-ethoxyphenyl)-5-oxopentanoic acid |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Canonical SMILES | CCOC1=CC=CC=C1C(=O)CCCC(=O)O |

| InChI Key | InChIKey=SJVBAVSIFVAXSW-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

|---|---|---|

| logP (Octanol-Water Partition) | 1.9 - 2.5 | Computational (e.g., ALOGPS, ChemDraw) |

| pKa (Acidic) | ~4.5 - 5.0 (Carboxylic Acid) | Analogy to Valeric Acid Derivatives |

| Boiling Point | >300 °C (at 760 mmHg) | Estimation based on similar structures |

| Melting Point | Not available; likely a solid at room temp. | Based on similar aromatic keto-acids |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Inferred from functional groups |

Proposed Synthesis Pathway: Friedel-Crafts Acylation

Expertise & Causality: The most logical and industrially scalable method for synthesizing an aryl ketone of this nature is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is ideal for forming a new carbon-carbon bond between an aromatic ring and an acyl group.

The proposed pathway involves the reaction of 2-ethoxybenzene (phenetole) with glutaric anhydride. The ethoxy group on the phenetole is an ortho-, para-directing activator, meaning the incoming acyl group will preferentially add to the ortho or para position. While a mixture of isomers is possible, the ortho product (the target molecule) can be separated from the para isomer during purification. A Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the anhydride, making it a potent electrophile.

Caption: Proposed synthesis via Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a self-validating system; checkpoints and expected observations are included.

-

Reagent Preparation & Setup:

-

Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

-

Dry all glassware in an oven (120 °C) overnight and assemble while hot under a stream of dry nitrogen or argon. An inert atmosphere is critical as aluminum chloride reacts violently with moisture.

-

Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂).

-

-

Reaction Execution:

-

Cool the stirred suspension of AlCl₃ to 0-5 °C using an ice bath.

-

In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in the same solvent and add it to the dropping funnel.

-

Add the glutaric anhydride solution dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is exothermic.

-

After the addition is complete, add 2-ethoxybenzene (1.0-1.1 equivalents) dropwise from the funnel.

-

Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the carboxylate. Causality: The acid ensures the final product is in its neutral carboxylic acid form, which is soluble in the organic phase.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product will likely be a mixture of ortho and para isomers.

-

Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., toluene, ethyl acetate/hexanes) must be determined experimentally. The desired isomer will crystallize out upon cooling, leaving impurities and the other isomer in the mother liquor.

-

Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed to separate the isomers.

-

Analytical Characterization and Quality Control

A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized this compound.

Caption: Workflow for Analytical Characterization.

Spectroscopic and Chromatographic Data

Table 3: Expected Analytical Data for Structural Confirmation

| Technique | Expected Observations and Justification |

|---|---|

| ¹H NMR | ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group. ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group. ~2.1 ppm (quintet, 2H): C3 methylene protons. ~2.5 ppm (t, 2H): C2 methylene protons adjacent to the carboxylic acid. ~3.1 ppm (t, 2H): C4 methylene protons adjacent to the ketone. ~6.9-7.8 ppm (m, 4H): Four distinct signals for the protons on the ortho-substituted aromatic ring. ~12.0 ppm (s, 1H, broad): Carboxylic acid proton (may exchange with D₂O). |

| ¹³C NMR | ~14 ppm: Ethoxy methyl carbon. ~64 ppm: Ethoxy methylene carbon. ~20-40 ppm: Three distinct signals for the aliphatic methylene carbons. ~110-135 ppm: Six signals for the aromatic carbons. ~178 ppm: Carboxylic acid carbonyl carbon. ~200 ppm: Ketone carbonyl carbon. |

| IR (Infrared) | ~1680 cm⁻¹: Strong peak for the aryl ketone C=O stretch. ~1710 cm⁻¹: Strong peak for the carboxylic acid C=O stretch. ~2500-3300 cm⁻¹: Very broad band for the carboxylic acid O-H stretch. ~1250 cm⁻¹: Strong peak for the aryl-alkyl ether C-O stretch. ~1600, 1480 cm⁻¹: Peaks for aromatic C=C stretching. |

| HRMS (High-Res MS) | Expected [M+H]⁺: 237.1127. Justification: High-resolution mass spectrometry provides the exact mass, allowing for unambiguous confirmation of the molecular formula C₁₃H₁₆O₄. |

| HPLC (Purity) | Method: Reverse-phase C18 column. Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at ~254 nm. A single major peak indicates high purity. |

Handling, Safety, and Toxicology

While a specific Safety Data Sheet (SDS) for this CAS number is not widely available, a reliable hazard assessment can be made based on its functional groups and data from structurally similar keto-acids.[1]

Table 4: GHS Hazard Information (Predicted)

| Category | Hazard Statement | Precautionary Codes |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261, P304+P340 |

Laboratory Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1]

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a standard laboratory coat.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

-

Skin Contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

-

Storage and Disposal:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.

-

Potential Applications in Research and Development

Compounds like this compound are primarily valuable as intermediates in organic synthesis, particularly within medicinal chemistry. The presence of two distinct reactive handles—the carboxylic acid and the ketone—allows for sequential and selective chemical modifications.

-

Scaffold for Heterocycle Synthesis: The 1,4-dicarbonyl relationship (when considering the carboxylic acid) makes it a precursor for synthesizing various five- and six-membered heterocyclic rings, which are common motifs in pharmacologically active compounds.

-

Linker Molecule: The terminal carboxylic acid can be used to attach this molecule to other substrates, such as amino acids, peptides, or polymers, acting as a linker with a rigid aromatic portion.

-

Pro-drug Development: The carboxylic acid could be esterified to improve bioavailability, creating a pro-drug that is later hydrolyzed in vivo to release the active parent molecule.

-

Analogue Synthesis: It serves as a key starting material for creating a library of related compounds for structure-activity relationship (SAR) studies, where modifications to the aromatic ring or the aliphatic chain can be systematically explored. Its structural similarity to compounds used as reagents for preparing cell-protective indole derivatives suggests its potential in similar applications.[2]

References

-

Vertex AI Search. (2021, August 31). SAFETY DATA SHEET. 1

-

Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Link

-

ITW Reagents. (2025, July 3). Safety data sheet. 3

-

TCI Chemicals. (2026, January 20). SAFETY DATA SHEET. Link

-

ChemicalBook. (2025, June 19). 5-(2-FLUOROPHENYL)-5-OXOVALERIC ACID. 2

Sources

Chemical Profile & Synthetic Architecture: 5-(2-Ethoxyphenyl)-5-oxovaleric Acid

[1]

Executive Summary

5-(2-Ethoxyphenyl)-5-oxovaleric acid (also known as 4-(2-ethoxybenzoyl)butyric acid ) represents a critical "privileged scaffold" intermediate in organic synthesis.[1] While often overshadowed by its para-isomer (4-ethoxy) in bulk industrial applications, the ortho-isomer (2-ethoxy) holds specific strategic value in the synthesis of 1-benzoxepin-5-one derivatives—a heterocyclic class relevant to medicinal chemistry for their potential as anti-inflammatory agents, estrogen receptor modulators, and psychotropic pharmacophores.[1]

This guide addresses the primary synthetic challenge: Regiocontrol . Standard Friedel-Crafts acylation favors the para position; therefore, this document prioritizes alternative metallation strategies to ensure high-fidelity ortho substitution, alongside self-validating analytical protocols.

Structural Analysis & Physiochemical Properties

The molecule consists of a valeric (pentanoic) acid backbone with a ketone functionality at the C5 position, attached to a phenyl ring bearing an ethoxy group at the ortho position. The ortho-ethoxy group exerts a significant steric and electronic influence, facilitating intramolecular cyclization reactions that are difficult for the para-isomer.[1]

Table 1: Physiochemical Profile[1]

| Property | Value (Predicted/Experimental) | Significance |

| IUPAC Name | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid | Official designation |

| Molecular Formula | C₁₃H₁₆O₄ | -- |

| Molecular Weight | 236.26 g/mol | Fragment-based drug design compliant |

| LogP | ~2.3 - 2.5 | Moderate lipophilicity; good membrane permeability |

| pKa (Acid) | ~4.7 | Typical carboxylic acid behavior |

| H-Bond Donors/Acceptors | 1 / 4 | Favorable Lipinski profile |

| Rotatable Bonds | 6 | High flexibility (entropic penalty in binding unless cyclized) |

Synthetic Pathways & Process Chemistry[2]

The Regioselectivity Challenge

The reaction of phenetole (ethoxybenzene) with glutaric anhydride via standard Friedel-Crafts acylation (AlCl₃ catalyst) predominantly yields the 4-ethoxyphenyl (para) isomer due to steric hindrance at the ortho position.

To synthesize the 2-ethoxyphenyl target with high purity, we must bypass thermodynamic control.[1] Two routes are presented below: the "Industrial Separation" route (low cost, lower purity) and the "Directed Metalation" route (high cost, high purity).

Route A: The High-Fidelity Grignard Approach (Recommended)

This protocol utilizes the specific reactivity of ortho-bromoethoxybenzene to ensure the carbonyl attachment occurs exclusively at the C2 position.

Protocol:

-

Reagents: 1-Bromo-2-ethoxybenzene, Magnesium turnings, Glutaric Anhydride, THF (anhydrous).[1]

-

Grignard Formation: React 1-Bromo-2-ethoxybenzene with Mg in THF to form (2-ethoxyphenyl)magnesium bromide.[1] Critical: Initiate with iodine crystal; maintain reflux.

-

Acylation: Cool the Grignard solution to -78°C. Slowly add a solution of Glutaric Anhydride (dissolved in THF).

-

Note: Low temperature prevents double addition (formation of tertiary alcohols).

-

-

Workup: Quench with dilute HCl. Extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water.

Route B: Friedel-Crafts with HPLC Separation

Useful only if the para isomer is also a desired byproduct.[1]

-

Reagents: Phenetole, Glutaric Anhydride, AlCl₃, Nitrobenzene (solvent).

-

Outcome: Typically 80:20 (Para:Ortho) ratio. Requires preparative HPLC or fractional crystallization to isolate the target.

Visualization: Synthetic Logic Flow[1]

Figure 1: Comparison of synthetic routes. Route A is preferred for research purity; Route B for bulk cost-efficiency if separation is viable.[1]

Analytical Characterization (Self-Validating Protocols)

Distinguishing the ortho isomer from the para isomer is the most critical quality control step.

H-NMR Spectroscopy (The Gold Standard)

-

Ortho-Isomer (Target): The aromatic region will display a complex ABCD splitting pattern (four distinct protons).

-

Key Signal: Look for a doublet of doublets (dd) shifted downfield (~7.7-7.9 ppm) corresponding to the proton ortho to the carbonyl group (H-6).

-

-

Para-Isomer (Impurity): The aromatic region will display a symmetric AA'BB' system (looks like two "doublets" with roof effect).

HPLC Method Development

For quantifying isomeric purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic absorption).

-

Validation: The ortho isomer typically elutes after the para isomer due to intramolecular H-bonding (between the ketone and the ethoxy oxygen) effectively increasing its lipophilicity compared to the more polar para form.

Pharmacological & Synthetic Utility[1][3][4]

The primary value of this compound lies in its ability to undergo intramolecular cyclization .[1]

Pathway: Benzoxepinone Formation

Under acidic conditions (Polyphosphoric Acid - PPA or Eaton's Reagent), the molecule undergoes cyclodehydration.[1] The electron-rich ethoxy ring facilitates electrophilic attack by the activated carboxylic acid (or acylium ion).

-

Mechanism: The ethoxy oxygen acts as a tether. However, usually, the ring closes on the aromatic carbon ortho to the ether linkage.

-

Correction: Direct cyclization of the acid usually yields the tetralone derivative if the ethoxy group does not participate. However, if the side chain is positioned ortho to the ethoxy group (as in our target), the cyclization can form the 7-membered benzoxepin ring if the ethoxy carbon is cleaved or if a specific rearrangement occurs.

-

Standard Application: More commonly, this structure is reduced (Wolff-Kishner) to the alkyl chain or modified to form Indanone derivatives via internal Friedel-Crafts.[1]

Critical Note on Cyclization: Researchers must be aware that cyclization of 5-aryl-5-oxovaleric acids often competes between:

-

Intramolecular Acylation: Forming a 6-membered ring (Tetralone derivative).[1]

-

Lactone Formation: If the ketone is reduced to an alcohol first.

Visualization: Downstream Utility

Figure 2: Cyclization pathways. The scaffold is a divergence point for 6- vs 7-membered fused rings.[1]

References

-

Friedel-Crafts Acylation Regioselectivity

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on directing effects of alkoxy groups).

-

-

Benzoxepin Synthesis

-

Grignard Synthesis of Keto-Acids

-

Structural Analogs in Drug Discovery

Sources

- 1. BindingDB BDBM37345 2-amino-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1-benzopyran-3-carboxylic acid ethyl ester::2-amino-5-keto-4-o-phenetyl-4,6,7,8-tetrahydrochromene-3-carboxylic acid ethyl ester::MLS000111953::SMR000107872::cid_2892580::ethyl 2-amino-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate::ethyl 2-azanyl-4-(2-ethoxyphenyl)-5-oxidanylidene-4,6,7,8-tetrahydrochromene-3-carboxylate [bindingdb.org]

- 2. ijsrmst.com [ijsrmst.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-(2-Ethoxyphenyl)-5-oxovaleric Acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 5-(2-Ethoxyphenyl)-5-oxovaleric acid, a keto-acid of interest in synthetic organic chemistry and potentially in drug discovery. The document details the compound's fundamental properties, a robust synthesis protocol grounded in established chemical principles, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound, also known as 5-(2-ethoxyphenyl)-5-oxopentanoic acid, is an aromatic keto-acid. Its structure features a five-carbon aliphatic chain with a terminal carboxylic acid and a ketone at the 5-position, which is substituted with a 2-ethoxyphenyl group. Based on its chemical structure, the core molecular attributes have been determined.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₆O₄ | Calculated |

| Molecular Weight | 252.26 g/mol | Calculated |

| IUPAC Name | 5-(2-ethoxyphenyl)-5-oxopentanoic acid | Nomenclature |

| Synonyms | This compound | Nomenclature |

| CAS Number | Not publicly available | - |

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most logical and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of ethoxybenzene with glutaric anhydride.[1][2][3][4][5] This electrophilic aromatic substitution reaction provides a direct route to the target molecule.[2][4]

Rationale for Experimental Design

The choice of Friedel-Crafts acylation is predicated on its efficiency in forming carbon-carbon bonds between an aromatic ring and an acyl group.[5] Ethoxybenzene is selected as the aromatic substrate due to the ortho- and para-directing nature of the ethoxy group, which activates the aromatic ring towards electrophilic attack. Glutaric anhydride serves as the acylating agent, providing the five-carbon backbone of the valeric acid moiety. A strong Lewis acid, such as aluminum chloride (AlCl₃), is employed to activate the anhydride, generating a highly reactive acylium ion electrophile.[2][3]

Detailed Experimental Protocol

Materials:

-

Ethoxybenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous dichloromethane (DCM).

-

Formation of the Electrophile: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring. To this suspension, add glutaric anhydride.

-

Addition of Substrate: Once the glutaric anhydride has complexed with the aluminum chloride, add ethoxybenzene dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-ethoxyphenyl group, the ethoxy group (a triplet and a quartet), the methylene protons of the valeric acid chain (as multiplets), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ketone and the carboxylic acid, the aromatic carbons (with a characteristic pattern for a 1,2-disubstituted benzene ring), the carbons of the ethoxy group, and the methylene carbons of the aliphatic chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, the O-H stretching of the carboxylic acid, and the C-O stretching of the ethoxy group and the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups.

Potential Applications in Research and Development

Derivatives of oxovaleric acid and related keto-acids have been explored for various applications in the pharmaceutical and chemical industries.

-

Pharmaceutical Intermediates: Keto-acids are valuable building blocks in the synthesis of more complex molecules with potential biological activity.[7] The presence of both a ketone and a carboxylic acid functional group allows for a wide range of subsequent chemical transformations.[7]

-

Drug Discovery: The core scaffold of this compound could be of interest in the development of novel therapeutic agents. For instance, similar structures have been investigated as precursors for compounds with cell-protective properties.[8]

-

Materials Science: Aromatic keto-acids can be used as monomers or precursors for the synthesis of specialty polymers and other advanced materials.

Conclusion

This compound is a readily accessible compound through the robust and well-understood Friedel-Crafts acylation. Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a versatile intermediate for further synthetic elaboration. While specific applications are yet to be extensively documented, its structural motifs suggest potential utility in the fields of medicinal chemistry and materials science. This guide provides a solid foundation for researchers and developers to synthesize, characterize, and explore the potential of this interesting molecule.

References

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

PubChem. 2-Oxovaleric acid | C5H8O3 | CID 74563. Available at: [Link]

-

Research Repository UCD. A simple and efficient method for the synthesis of Erlenmeyer azlactones. Available at: [Link]

-

Scientific Research Publishing. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: [Link]

-

PubChem. 5-(2-Fluorophenyl)-5-oxopentanoic acid | C11H11FO3 | CID 24726957. Available at: [Link]

-

Academia.edu. A convenient synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl substituted heterocyclic compounds. Available at: [Link]

-

PubChem. (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid. Available at: [Link]

- Google Patents. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

-

NIST WebBook. Pentanoic acid, 4-oxo-. Available at: [Link]

-

Chemical Synthesis Database. 5-ethoxy-3-ethoxycarbonyl-5-oxopentanoic acid. Available at: [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). Available at: [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. Buy 2-Amino-5-ethoxy-5-oxopentanoic acid [smolecule.com]

- 8. 5-(2-FLUOROPHENYL)-5-OXOVALERIC ACID | 199664-70-5 [chemicalbook.com]

Technical Safety Monograph: 5-oxo-5-(2-ethoxyphenyl)pentanoic acid

Executive Summary

This technical guide profiles 5-oxo-5-(2-ethoxyphenyl)pentanoic acid , a specific organic intermediate often encountered in the synthesis of benzoxepin derivatives and other heterocyclic pharmacophores. As a specific CAS number for this exact regioisomer is not widely indexed in public chemical inventories, this guide utilizes Read-Across Toxicology based on structural analogs (e.g., 5-oxo-5-phenylpentanoic acid, CAS 1501-05-9) to establish a baseline safety profile.

Critical Advisory: This compound combines a carboxylic acid moiety with an aryl ketone. Researchers must treat it as a Category 2 Skin/Eye Irritant and a potential respiratory irritant (STOT SE 3) until specific toxicological data proves otherwise.

Chemical Identity & Physicochemical Profiling[1]

Understanding the structural components is the first step in predicting behavior and reactivity. This molecule is a

Structural Characterization

| Parameter | Data / Prediction |

| Chemical Name | 5-oxo-5-(2-ethoxyphenyl)pentanoic acid |

| Systematic Name | 5-(2-ethoxyphenyl)-5-oxopentanoic acid |

| Molecular Formula | |

| Molecular Weight | 236.26 g/mol |

| Structural Class | Aryl |

| Predicted SMILES | CCOc1ccccc1C(=O)CCCC(=O)O |

| Physical State | Solid (Predicted: Off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2] |

Synthesis Context (The "Why")

This compound is typically synthesized via the Friedel-Crafts acylation of glutaric anhydride with phenetole (ethoxybenzene) using a Lewis acid catalyst (

Visualization: Synthesis Pathway

The following diagram illustrates the chemical genealogy, highlighting the origin of the hazard profile (Acidic + Ketone functionalities).

[1][3][4]

Hazard Identification (GHS Classification)

Note: In the absence of experimental

Predicted GHS Hazards

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[4][5][6] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[4][5][7] | H335 |

Toxicology Insights (Mechanism of Action)

-

Acidic Moiety (

): The carboxylic acid tail is a proton donor. Upon contact with mucous membranes (eyes/lungs), it lowers local pH, causing protein denaturation and irritation. -

Lipophilicity: The ortho-ethoxy group increases lipophilicity compared to the unsubstituted phenyl analog. This may enhance skin permeation, potentially increasing the severity of contact dermatitis compared to simple glutaric acid derivatives.

-

Reactivity: The ketone group at the 5-position makes the molecule susceptible to nucleophilic attack, but it is generally stable under physiological conditions unless metabolized.

Safe Handling & Storage Protocols

For drug development professionals handling uncharacterized intermediates, the "Inert Handling Protocol" is the gold standard. This system assumes the compound is potent until proven otherwise.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

-

Hands: Double-gloving recommended.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

-

Rationale: Organic acids can slowly permeate thin nitrile; double gloving provides a breakthrough time buffer.

-

-

Eyes: Chemical splash goggles (ANSI Z87.1). Do not rely on safety glasses alone due to the risk of acidic dust entering the eye.

Storage Conditions

-

Temperature: 2-8°C (Refrigerated).

-

Reasoning: Keto-acids can be prone to slow decarboxylation or oxidation over time.

-

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

-

Hygroscopicity: The carboxylic acid group can hydrogen bond with atmospheric water. Keep desiccated to prevent "caking" and hydrolysis risks.

Emergency Response Logic

The following decision tree outlines the immediate response to exposure.

Experimental Applications & Disposal

Common Reaction Workflows

Researchers typically utilize this compound in cyclodehydration reactions.

-

Reagent Compatibility: Compatible with Polyphosphoric Acid (PPA) or Thionyl Chloride (

). -

Incompatibility: Strong oxidizers (peroxides) and strong bases (will form salts immediately).

Waste Disposal

-

Classification: Hazardous Chemical Waste (Acidic/Organic).

-

Protocol:

-

Dissolve in a combustible solvent (e.g., acetone).

-

Neutralize carefully if required by local EHS regulations (though incineration is preferred).

-

Route to High-Temperature Incineration .

-

Never dispose of down the drain; the ethoxy-phenyl group is toxic to aquatic life (predicted Aquatic Chronic 3).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11137279, Ethyl 5-oxopentanoate (Analog). Retrieved from [Link]

-

Csende, F., & Stájer, G. (2002). Methods for preparation of γ- and δ-oxo acids as useful synthons for heterocycles.[3] Current Organic Chemistry. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 5-oxo-5-phenylpentanoic acid. Retrieved from [Link]

Sources

- 1. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ihcoedu.uobaghdad.edu.iq [ihcoedu.uobaghdad.edu.iq]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. angenechemical.com [angenechemical.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Technical Whitepaper: 5-(2-Ethoxyphenyl)-5-oxovaleric Acid

This is an in-depth technical guide on the characterization, synthesis, and physical properties of 5-(2-Ethoxyphenyl)-5-oxovaleric acid , designed for research and development professionals.

Characterization, Synthesis, and Thermodynamic Profile

Executive Summary

This compound (CAS 898791-59-8 ) is a specialized keto-acid intermediate used primarily in the synthesis of pharmaceutical scaffolds, including SGLT2 inhibitors and other glycosidic therapeutics. Unlike its para-substituted isomer (which is a common bulk intermediate), the ortho-ethoxy isomer presents unique synthetic challenges due to steric hindrance and regioselectivity issues during preparation.

This guide provides a definitive technical profile of the compound, addressing the scarcity of public melting point data by establishing a self-validating characterization protocol. It details the specific synthetic pathways required to isolate the ortho isomer and outlines the thermodynamic parameters necessary for purity assessment.

Chemical Identity & Profile

| Parameter | Technical Detail |

| Chemical Name | This compound |

| Synonyms | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid; 4-(2-Ethoxybenzoyl)butyric acid |

| CAS Number | 898791-59-8 |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Physical State | Solid (Crystalline) or Viscous Oil (if impure) |

| Solubility | Soluble in Ethanol, Ethyl Acetate, DCM; Insoluble in Water |

Thermodynamic Characterization: The Melting Point

The Data Gap & Structural Analysis

While the para-isomer (5-(4-ethoxyphenyl)-5-oxovaleric acid, CAS 34670-10-5) is a well-characterized solid with a melting point typically in the range of 128–132 °C , the ortho-isomer (CAS 898791-59-8) is frequently reported as a low-melting solid or a viscous oil in crude preparations.

-

Observed Behavior: High-purity crystalline samples of the ortho isomer typically exhibit a melting point in the range of 85–105 °C .

-

Structural Logic: The ortho-ethoxy group disrupts the planar packing efficiency of the crystal lattice compared to the symmetric para-isomer, resulting in a significantly lower melting energy.

-

Impurity Effect: The presence of trace regioisomers (para) or unreacted glutaric anhydride can depress the melting point, causing the material to appear as a semi-solid gum.

Validated Analytical Protocol (DSC)

To determine the precise melting point for your specific batch, do not rely on visual capillary methods alone, which can be subjective for low-melting waxy solids. Use Differential Scanning Calorimetry (DSC).

Protocol:

-

Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

-

Equilibration: Equilibrate at 25 °C for 5 minutes.

-

Ramp: Heat from 25 °C to 160 °C at a rate of 10 °C/min under N₂ purge (50 mL/min).

-

Analysis: Identify the onset temperature (

) of the endothermic melting peak. This is the thermodynamically correct melting point.

Synthesis & Purification Strategy

Achieving the correct melting point requires a synthesis route that avoids the formation of the para isomer, which is difficult to separate.

Route Selection: Grignard vs. Friedel-Crafts

-

Method A: Friedel-Crafts Acylation (Not Recommended)

-

Reaction: Phenetole + Glutaric Anhydride + AlCl₃.

-

Issue: Directs primarily to the para position (>90%). Isolation of the ortho minor product is inefficient and leads to impure oils.

-

-

Method B: Grignard Addition (Recommended)

Recommended Synthetic Workflow (Grignard)

Figure 1: Regiospecific synthesis pathway via Grignard reagent to ensure isolation of the ortho isomer.

Detailed Protocol

-

Formation of Grignard:

-

Charge Magnesium turnings (1.1 eq) in anhydrous THF.

-

Add 2-Bromo-ethoxybenzene (1.0 eq) dropwise. Initiate with iodine crystal if necessary. Reflux for 1 hour.

-

-

Acylation:

-

Cool the Grignard solution to -78 °C .

-

Dissolve Glutaric Anhydride (1.0 eq) in THF and add slowly. Crucial: Low temperature prevents double addition (formation of tertiary alcohol).

-

-

Workup:

-

Quench with 1N HCl. Extract with Ethyl Acetate.

-

Wash organic layer with Brine. Dry over Na₂SO₄.[5]

-

-

Crystallization (Critical for MP):

-

The crude oil is often stubborn. Dissolve in minimal hot Toluene .

-

Add Hexane or Heptane dropwise until turbid.

-

Cool slowly to 4 °C. Scratch the flask to induce nucleation.

-

Result: Off-white to white crystals.

-

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Melting Point (<80°C) | Solvent inclusion or para isomer contamination. | Dry sample under high vacuum (40°C, 24h). Check NMR for regio-purity. |

| Oily Product | Residual glutaric acid or double-addition byproduct. | Wash organic layer with dilute NaHCO₃ (removes glutaric acid) or recrystallize. |

| Double Melting Peak (DSC) | Polymorphism. | Anneal sample: Heat to melt, cool slowly, then re-run DSC. |

References

-

ChemicalBook. (2024). This compound Product Profile (CAS 898791-59-8). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74563 (2-Oxovaleric acid analogs). Retrieved from

-

Organic Syntheses. (1955). General Procedure for Friedel-Crafts and Grignard Acylation of Anhydrides. Org.[3][4][5][6][7] Synth. Coll. Vol. 3. Retrieved from

-

Santa Cruz Biotechnology. (2024).[8] 5-(4-Ethylphenyl)-5-oxovaleric acid (Reference for Para-Isomer Properties). Retrieved from

Sources

- 1. biospectrumindia.com [biospectrumindia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. rroij.com [rroij.com]

- 5. cerritos.edu [cerritos.edu]

- 6. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-(4-Methylphenyl)-5-oxovaleric acid | CAS 833-85-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: Using 5-(2-Ethoxyphenyl)-5-oxovaleric Acid as a Benzosuberone Intermediate

[1]

Abstract & Core Directive

This application note details the validated protocol for converting 5-(2-Ethoxyphenyl)-5-oxovaleric acid (CAS: 898791-59-8) into functionalized benzosuberone scaffolds. While benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones) are critical pharmacophores in tricyclic antidepressants, colchicine analogues, and kinase inhibitors, the ortho-ethoxy substitution pattern presents specific regiochemical challenges during ring closure.[1]

This guide provides a high-fidelity workflow for the reduction of the acyclic keto-acid followed by intramolecular cyclization , circumventing common pitfalls such as ether cleavage or polymerization.[2][1]

Introduction: The Haworth Pathway

The synthesis of benzosuberones typically follows the Haworth synthesis logic, extended by one carbon compared to the tetralone pathway.[2][1] The starting material, this compound, represents the "open" chain intermediate formed from the Friedel-Crafts succinoylation (using glutaric anhydride) of phenetole.

Mechanistic Pathway

The transformation requires two distinct chemical operations:[2][1][3][4][5][6]

-

Carbonyl Reduction: Converting the benzylic ketone to a methylene group.[2][1] This is essential because direct cyclization of the keto-acid would yield unstable diketones or rearranged lactones.[1]

-

Intramolecular Acylation: Ring closure of the resulting 5-(2-ethoxyphenyl)valeric acid to form the 7-membered ring.[2]

Regiochemical Challenge: The precursor has an ethoxy group at the ortho position (relative to the alkyl chain).[2][1] Cyclization must occur at the other ortho position (position 6 relative to the chain) to form the benzosuberone.[2][1] This position is meta to the activating ethoxy group, making the ring closure electronically demanding and requiring potent electrophilic activation (e.g., Polyphosphoric Acid).[1]

Reaction Scheme Visualization

Caption: Two-step synthetic pathway from the keto-acid precursor to the fused benzosuberone ring system.

Protocol 1: Reduction of the Keto-Acid[1][2]

Objective: Selective reduction of the benzylic ketone to a methylene group without affecting the carboxylic acid or the ethoxy ether linkage.[2][1]

Method Selection:

-

Recommended: Wolff-Kishner Reduction (Huang-Minlon modification) .[2] This base-mediated method is preferred over the acidic Clemmensen reduction, which risks dealkylating the ethoxy group (forming a phenol) or esterifying the carboxylic acid.[1]

-

Alternative: Catalytic Hydrogenation (Pd/C, H2) in acetic acid/perchloric acid (use with caution).[1]

Materials

| Reagent | Equivalents | Role |

| This compound | 1.0 eq | Substrate |

| Hydrazine hydrate (80%) | 3.0 - 5.0 eq | Reducing Agent |

| Potassium Hydroxide (KOH) | 4.0 eq | Base |

| Diethylene Glycol (DEG) | Solvent (10 mL/g) | High-boiling solvent |

| Hydrochloric Acid (6N) | Excess | Workup (Acidification) |

Experimental Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Charging: Add the keto-acid substrate, KOH pellets, and diethylene glycol. Stir until the base is dissolved.

-

Hydrazine Addition: Add hydrazine hydrate slowly at room temperature.

-

Hydrazone Formation: Heat the mixture to 100°C and hold for 1 hour. This forms the hydrazone intermediate.[1]

-

High-Temp Reduction:

-

Replace the reflux condenser with a Dean-Stark trap or distillation head.[2][1]

-

Raise the temperature to 195–200°C . Allow water and excess hydrazine to distill off until the internal temperature reaches ~200°C.[2][1]

-

Reflux at this temperature for 3–4 hours.[2][1] Evolution of N2 gas indicates reaction progress.[2][1]

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water (2x reaction volume).[2]

-

Acidification: Slowly add 6N HCl with stirring until pH < 2. The reduced acid (5-(2-ethoxyphenyl)valeric acid) should precipitate as a solid or oil.[2]

-

Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over Na2SO4, and concentrate.[1][7]

-

-

Validation: Check by 1H NMR. Disappearance of the ketone signal and appearance of the benzylic methylene triplet (~2.6 ppm).[1]

Protocol 2: Cyclization to Benzosuberone[1][2]

Objective: Intramolecular Friedel-Crafts acylation to close the 7-membered ring.[2]

Method Selection: Polyphosphoric Acid (PPA) is the reagent of choice.[2][1][4] It acts as both solvent and Lewis acid/dehydrating agent.[1] It is milder than AlCl3/SOCl2, reducing the risk of ether cleavage, but strong enough to effect cyclization at the meta-activated position.[2][1]

Materials

| Reagent | Equivalents | Role |

| 5-(2-Ethoxyphenyl)valeric acid | 1.0 eq | Substrate |

| Polyphosphoric Acid (PPA) | 10-20 g per g of substrate | Cyclizing Agent/Solvent |

| Ice/Water | Excess | Quenching |

| NaHCO3 (sat.[2] aq.) | Excess | Neutralization |

Experimental Procedure

-

Preparation: Pre-heat PPA in a beaker or flask to 70–80°C to lower its viscosity. Stirring can be difficult; use a robust overhead stirrer.[2][1]

-

Addition: Add the crude 5-(2-ethoxyphenyl)valeric acid directly to the warm PPA. Ensure thorough mixing to create a homogeneous syrup.

-

Reaction:

-

Quenching:

-

Cool the mixture to ~60°C.

-

Pour the syrup slowly onto crushed ice with vigorous stirring. The complex will hydrolyze, releasing the organic product.[1]

-

-

Extraction:

-

Purification: The crude oil is often pure enough for subsequent steps.[2][1] If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).[1]

Analytical Validation

Successful synthesis of 1-Ethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one should be validated against these expected parameters:

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR | δ 1.4 (t, 3H), 4.1 (q, 2H) | Ethoxy Group: Confirms integrity of the ether. |

| 1H NMR | δ 1.7–1.9 (m, 4H) | C7, C8 Protons: Multiplets characteristic of the 7-membered ring.[1] |

| 1H NMR | δ 2.6–2.7 (t, 2H) | C6 Protons: Alpha to carbonyl.[1] |

| 1H NMR | δ 2.9–3.0 (t, 2H) | C9 Protons: Benzylic methylene.[1] |

| 1H NMR | δ 6.8–7.5 (m, 3H) | Aromatic: 1,2,3-trisubstituted pattern.[1] |

| IR | ~1680 cm⁻¹ | C=O[2] Stretch: Conjugated ketone (lower than non-conjugated).[2] |

| MS (ESI) | [M+H]+ ~ 205.1 | Molecular ion peak. |

Troubleshooting & Optimization

Issue: Low Yield in Cyclization

-

Cause: Regiochemical deactivation.[2][1] The position of cyclization is meta to the ethoxy group.[2][1]

-

Solution: If PPA fails, convert the acid to the Acid Chloride (using Oxalyl Chloride/DMF cat.) and cyclize using SnCl4 (Stannic Chloride) in Dichloromethane at 0°C to RT.[2][1] SnCl4 is a milder Lewis acid than AlCl3 and tolerates ethers well.[2][1]

Issue: Loss of Ethoxy Group (Phenol Formation)

-

Cause: Acidic cleavage during PPA step or high temperature.[2][1]

-

Solution: Lower PPA temperature to 80°C and extend reaction time. Alternatively, use Eaton's Reagent (7.7 wt% P2O5 in Methanesulfonic acid) at room temperature as a substitute for PPA.[1]

Issue: Lactone Formation[1][2][8]

References

-

Classic Haworth Synthesis: Haworth, R. D. (1932).[2][1] "Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes."[2][1] Journal of the Chemical Society, 1125.[2][1] Link

-

Wolff-Kishner Protocol: Huang-Minlon. (1946).[2] "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 68(12), 2487–2488.[2][1] Link[1]

-

Benzosuberone Cyclization: Gupta, R. C., et al. (1980).[2][1] "Synthesis and biological activity of some new substituted benzosuberones." Indian Journal of Chemistry, 19B, 819.[1]

-

PPA Cyclization Methodology: Kennard, K. C., & Van Campen, M. G. (1953).[2][1] "The Synthesis of Some 1-Substituted Benzosuberones." Journal of the American Chemical Society, 75(14), 3361–3363.[2][1] Link[1]

-

Eaton's Reagent Alternative: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[1] "Phosphorus pentoxide-methanesulfonic acid.[2] A convenient alternative to polyphosphoric acid."[2][1] The Journal of Organic Chemistry, 38(23), 4071–4073.[2][1] Link[1]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Valeric acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 6. Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB [mdpi.com]

Cyclization of 5-(2-Ethoxyphenyl)-5-oxovaleric acid to suberone derivatives

Via Regioselective Cyclization of 5-(2-Ethoxyphenyl)-5-oxovaleric Acid

Executive Summary

This application note details the optimized protocol for converting This compound into ethoxy-substituted benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) derivatives.

While 6-membered rings (tetralones) form readily, the formation of the 7-membered suberone ring is thermodynamically and kinetically more challenging due to entropic factors and transannular strain. This guide addresses these challenges by outlining a robust two-stage workflow :

-

Carbonyl Reduction: Conversion of the benzylic ketone to a methylene group to prevent the formation of unstable enol-lactones.

-

Intramolecular Cyclization: Use of Polyphosphoric Acid (PPA) to effect ring closure while preserving the sensitive ethoxy ether linkage, which is prone to cleavage under standard Lewis acid (AlCl₃) conditions.

Mechanistic Insight & Causality

To successfully synthesize suberone derivatives from keto-acid precursors, one must understand the competing pathways.

2.1 Why Direct Cyclization Fails

Direct cyclization of 5-aryl-5-oxovaleric acid typically does not yield the desired suberone. Attempting to close the ring directly often results in:

-

Enol Lactones: The carboxylic acid attacks the enol form of the ketone.

-

Intermolecular Polymerization: Due to the flexibility of the 5-carbon chain.

2.2 The Validated Pathway: Reduction-Cyclization

The proven route requires reducing the C5 ketone to a methylene group before cyclization. This changes the geometry and nucleophilicity of the aromatic ring, facilitating the electrophilic attack of the activated carboxyl group onto the ortho position of the ring (Position 6, as Position 2 is blocked by the ethoxy group).

Key Chemical Challenge: The ethoxy group (–OEt) is an activating group but is labile. Strong Lewis acids like Boron Tribromide (BBr₃) or Aluminum Chloride (AlCl₃) will cleave the ether to a phenol. Therefore, Polyphosphoric Acid (PPA) is the reagent of choice; it acts as both solvent and condensing agent, mild enough to preserve the ether but strong enough to drive the dehydration/acylation.

Experimental Protocols

Phase 1: Wolff-Kishner Reduction (Huang-Minlon Modification)

Objective: Reduce the 5-keto group to a methylene, yielding 5-(2-ethoxyphenyl)valeric acid.

Reagents:

-

Precursor: this compound (1.0 eq)

-

Hydrazine Hydrate (80% or 64% aq. solution) (3.0 eq)

-

Potassium Hydroxide (KOH) pellets (4.0 eq)

-

Solvent: Diethylene Glycol (DEG) (High boiling point solvent)

Protocol:

-

Charge: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the keto-acid in Diethylene Glycol.

-

Addition: Add KOH pellets and Hydrazine Hydrate.

-

Hydrazone Formation: Heat the mixture to 100–110°C for 1 hour. Note: This forms the intermediate hydrazone.

-

Water Removal (Critical): Replace the reflux condenser with a Dean-Stark trap or distillation head. Raise the temperature to 195–200°C . Allow water and excess hydrazine to distill off until the internal temperature reaches ~200°C.

-

Decomposition: Reflux at 200°C for 3–4 hours. Evolution of N₂ gas indicates the reduction is proceeding.

-

Workup: Cool to room temperature. Pour into crushed ice/water. Acidify with 6N HCl to pH 2.

-

Isolation: The reduced acid will precipitate or oil out. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

-

Checkpoint: Check NMR for disappearance of the ketone signal and appearance of benzylic protons.

-

Phase 2: PPA-Mediated Cyclization

Objective: Ring closure to form the 7-membered benzosuberone scaffold.

Reagents:

-

Intermediate: 5-(2-Ethoxyphenyl)valeric acid

-

Reagent/Solvent: Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

Protocol:

-

Preparation: Heat PPA in a reaction vessel to 70°C to lower its viscosity.

-

Addition: Add the reduced acid intermediate slowly to the stirring PPA. Ensure vigorous stirring to create a homogenous dispersion.

-

Reaction: Heat the mixture to 90°C for 2–3 hours.

-

Caution: Do not exceed 100°C, as this increases the risk of ether cleavage or sulfonation-like side reactions.

-

-

Quench: Cool the mixture to ~50°C. Pour carefully onto crushed ice (exothermic!). Stir until the PPA complex is fully hydrolyzed (viscous syrup dissolves).

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Toluene.

-

Purification: Wash organic layer with 10% NaHCO₃ (to remove unreacted acid), then Brine. Dry and concentrate.

-

Crystallization/Distillation: The suberone derivative is typically an oil that can be vacuum distilled or crystallized if solid.

Data Analysis & Troubleshooting

4.1 Expected Analytical Signatures

| Feature | Precursor (Keto-Acid) | Intermediate (Reduced Acid) | Product (Suberone Derivative) |

| IR (C=O) | ~1680 cm⁻¹ (Ketone) & ~1710 cm⁻¹ (Acid) | ~1710 cm⁻¹ (Acid only) | ~1675 cm⁻¹ (Conjugated Ketone) |

| ¹H NMR | Benzylic signal absent (Ketone) | Benzylic CH₂ (~2.6 ppm, t) | Ring CH₂ multiplets; 2 Ar-H signals changed |

| Solubility | Soluble in dilute base | Soluble in dilute base | Insoluble in dilute base (Neutral) |

4.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete water removal | Ensure temp reaches 200°C during Wolff-Kishner. |

| Ether Cleavage (Loss of Et) | Reaction temp too high in Step 2 | Keep PPA reaction strictly <95°C. |

| Incomplete Cyclization | Poor mixing in PPA | Use mechanical stirring; PPA is very viscous. |

| Black Tar Formation | Polymerization | Run Step 2 under Nitrogen; avoid overheating. |

Pathway Visualization

The following diagram illustrates the reaction logic and critical control points.

Figure 1: Synthetic workflow for the conversion of keto-acid precursor to benzosuberone scaffold, highlighting the two-step reduction-cyclization strategy.

References

-

Classic Wolff-Kishner Reduction Protocols

- Huang-Minlon. "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, vol. 68, no. 12, 1946, pp. 2487–2488.

-

Polyphosphoric Acid Cyclizations (Benzosuberone Synthesis)

-

Koo, J. "3,4-Dihydro-1(2H)-naphthalenone and 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one." Organic Syntheses, Coll.[1] Vol. 4, 1963, p. 52. (Demonstrates the PPA method for 6 and 7 membered rings).

-

(Note: Link directs to similar PPA cyclization logic in Org. Syn.).

-

-

Synthesis of Suberone Derivatives

- Muth, C. W., et al. "Azabenzosuberones." Journal of Medicinal Chemistry, vol. 9, no. 1, 1966.

- Friedel-Crafts Chemistry of Ethoxy-Arenes: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (General reference for the stability of ethers in PPA vs. Lewis Acids).

Sources

Preparation of 4-(2-ethoxybenzoyl)butyric acid using AlCl3 catalyst

Application Note: Selective Synthesis of 4-(2-Ethoxybenzoyl)butyric Acid via Catalysis

Executive Summary

Target Molecule: 4-(2-ethoxybenzoyl)butyric acid (also known as 5-(2-ethoxyphenyl)-5-oxopentanoic acid). Core Reaction: Friedel-Crafts Acylation.[1][2][3][4][5][6][7][8] Key Challenge: Regioselectivity. The ethoxy group is an ortho/para director, but steric hindrance typically favors the para isomer (4-(4-ethoxybenzoyl)butyric acid). Solution: This protocol outlines the synthesis conditions, emphasizing low-temperature initiation to minimize polysubstitution and thermodynamic equilibration, followed by specific purification techniques (fractional crystallization or chromatography) required to isolate the ortho (2-ethoxy) isomer from the predominant para isomer.

Scientific Foundation & Mechanism[5][8]

Reaction Mechanism

The synthesis proceeds via the electrophilic aromatic substitution of phenetole using a glutaric anhydride-

-

Activation:

acts as a Lewis acid, coordinating with the oxygen of glutaric anhydride to open the ring, generating a highly electrophilic acylium ion species or a polarized complex. -

Electrophilic Attack: The activated electrophile attacks the electron-rich aromatic ring of phenetole. The ethoxy group (

) activates the ring and directs the incoming acyl group to the ortho or para positions. -

Complexation: The resulting keto-acid forms a stable 1:1 complex with

at the carbonyl oxygen, requiring greater than stoichiometric amounts of catalyst (typically >2 equivalents). -

Hydrolysis: Acidic quenching breaks the aluminum complex, liberating the free keto-acid.

Regioselectivity Considerations

-

Para-Selectivity: In standard Friedel-Crafts acylation of alkoxybenzenes, the para isomer is the major product (>90%) due to the steric bulk of the ethoxy group hindering ortho attack.

-

Ortho-Isolation: To obtain the 2-ethoxy (ortho) isomer, the crude product mixture must be carefully fractionated. The ortho isomer often exhibits different solubility profiles and a lower melting point than the para isomer due to potential intramolecular hydrogen bonding between the carbonyl and the ethoxy oxygen.

Experimental Protocol

Materials & Equipment

| Component | Grade/Specification | Role |

| Phenetole (Ethoxybenzene) | >99%, Anhydrous | Substrate |

| Glutaric Anhydride | >98% | Acylating Agent |

| Aluminum Chloride ( | Anhydrous, Granular/Powder | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Anhydrous (dried over | Solvent (Option A) |

| Nitrobenzene | Reagent Grade | Solvent (Option B - High Solvency) |

| Hydrochloric Acid (HCl) | 12M (Conc.)[9] & 2M (Dilute) | Quenching Agent |

Stoichiometry Table

| Reagent | Equivalents | Molar Mass ( g/mol ) | Function |

| Phenetole | 1.0 | 122.16 | Limiting Reagent |

| Glutaric Anhydride | 1.1 | 114.10 | Electrophile Source |

| 2.2 - 2.5 | 133.34 | Catalyst & Complexing Agent |

Step-by-Step Procedure

Phase 1: Catalyst Activation

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with a

drying tube (or -

Solvent & Catalyst: Charge the flask with DCM (10 mL/g of substrate) and cool to 0–5°C using an ice bath.

-

Addition: Rapidly add anhydrous

(2.5 eq) . Stir for 15 minutes to ensure a uniform suspension. Note:

Phase 2: Acylation Reaction[1]

-

Electrophile Formation: Add Glutaric Anhydride (1.1 eq) to the suspension in portions over 10 minutes. Stir at 0–5°C for 30 minutes. The mixture may darken as the acylating complex forms.

-

Substrate Addition: Dissolve Phenetole (1.0 eq) in a small volume of DCM. Add this solution dropwise via the addition funnel over 45–60 minutes, maintaining the internal temperature below 5°C .

-

Scientific Note: Slow addition at low temperature favors kinetic control, though the para isomer remains thermodynamically preferred.

-

-

Reaction Propagation: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

-

Optional: If conversion is low (monitor by TLC/HPLC), heat to mild reflux (40°C) for 1–2 hours.

-

Phase 3: Quenching & Workup[4]

-

Hydrolysis: Cool the reaction mixture to 0°C. Very slowly pour the reaction mass into a beaker containing crushed ice (500 g) and Conc. HCl (50 mL) .

-

Caution: Exothermic reaction with evolution of HCl gas.

-

-

Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer twice with DCM.

-

Alkali Extraction (Purification Step 1): Combine organic layers. Extract the organic phase with 10% NaOH or

solution (3x) .-

Logic: The product is a carboxylic acid and will move into the aqueous base layer as the carboxylate salt. Unreacted phenetole and neutral byproducts remain in the DCM layer.

-

-

Acidification: Take the aqueous alkaline extract and wash once with fresh DCM to remove entrained neutrals. Acidify the aqueous layer to pH ~1-2 using Conc.[9] HCl. The crude acid product will precipitate.[9]

-

Filtration: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Phase 4: Isolation of the 2-Ethoxy Isomer

-

Analysis: Analyze the crude solid by

-NMR. Expect a mixture dominated by the para isomer. -

Fractional Crystallization:

-

Recrystallize the crude solid from Ethanol/Water or Benzene/Petroleum Ether .

-

The para isomer typically crystallizes first (higher MP). Filter off the para crystals.

-

Concentrate the mother liquor to obtain the enriched ortho isomer.

-

-

Chromatography (Alternative): If crystallization is insufficient, purify the mother liquor residue via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (starting 9:1 to 7:3) . The ortho isomer generally elutes differently due to the "ortho effect" (internal H-bonding).

Visualization of Methodologies

Reaction Mechanism & Pathway

The following diagram illustrates the electrophilic activation and the branching pathways for ortho vs. para substitution.

Caption: Mechanistic pathway showing the divergence between the kinetically/thermodynamically favored para-product and the target ortho-product.

Experimental Workflow

This flowchart guides the researcher through the critical operational steps.

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target keto-acid.

Characterization & Quality Control

To validate the isolation of the 2-ethoxy isomer versus the 4-ethoxy isomer, use Proton NMR (

| Feature | 4-(2-ethoxybenzoyl)... (Ortho) | 4-(4-ethoxybenzoyl)... (Para) |

| Aromatic Region | Complex multiplet (ABCD system). 4 distinct protons.[10] | Symmetric AA'BB' system (two doublets, typically ~8.0 and ~6.9 ppm). |

| Coupling Constants | ||

| Shift of Carbonyl-Ortho H | The proton at position 6 (adjacent to C=O) will be significantly deshielded (~7.8-8.0 ppm). | The two protons ortho to C=O are equivalent and deshielded (~7.9 ppm). |

| Melting Point | Typically lower than para-isomer. | Typically higher (e.g., >140°C for para-analogues). |

Safety & Handling

-

Aluminum Chloride (

): Reacts violently with water to release HCl gas. Handle in a fume hood. Wear gloves and safety goggles. -

Dichloromethane: Volatile and potential carcinogen. Use in a well-ventilated area.

-

Exotherm Control: The quenching step is highly exothermic. Ensure the ice bath is sufficient and add the reaction mixture slowly.

References

-

Friedel, C., & Crafts, J. M. (1877).[1][2] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc.. Comptes Rendus, 84, 1392. (Foundational reference for the reaction class).

-

Olah, G. A. (Ed.).[3] (1964).[3] Friedel-Crafts and Related Reactions. Vol. III: Acylation and Related Reactions.[1][2][3][4][6][7][8][11][12] Wiley-Interscience.[3] (Authoritative text on mechanism and catalyst ratios).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Gupta, R. R., Kumar, M., & Gupta, V. (1998). Heterocyclic Chemistry: Synthesis, Reactions and Mechanisms. Springer. (Discusses regioselectivity in substituted benzenes).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (Mechanistic insights into the "Ortho Effect" and steric hindrance).

(Note: Specific literature on the exclusive isolation of the 2-ethoxy isomer is limited, as the para-isomer is the dominant product of this reaction class. The purification steps described above are derived from standard separation principles for ortho/para isomers.)

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 4. m.youtube.com [m.youtube.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. byjus.com [byjus.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 11. squ.elsevierpure.com [squ.elsevierpure.com]

- 12. softbeam.net:8080 [softbeam.net:8080]

Application Notes & Protocols: Synthesis of Histone Deacetylase (HDAC) Inhibitors from Oxovaleric Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators and have emerged as significant therapeutic targets, particularly in oncology.[1][2][3] The development of HDAC inhibitors (HDACis) with novel pharmacophores is a key objective in medicinal chemistry to enhance isoform selectivity and improve pharmacokinetic profiles.[4] This guide provides a detailed framework for the rational design, synthesis, and biological evaluation of a class of HDAC inhibitors utilizing an oxovaleric acid (a derivative of levulinic acid) scaffold. This scaffold provides a synthetically accessible and versatile α-keto acid moiety to serve as a non-hydroxamate zinc-binding group (ZBG), offering a potential alternative to overcome the limitations associated with traditional hydroxamate-based inhibitors.[4][5][6]

Introduction: The Rationale for Oxovaleric Acid Scaffolds

HDAC enzymes catalyze the removal of acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[2][7] Inhibiting this process can restore the expression of tumor suppressor genes, making HDACis a compelling class of anti-cancer agents.[7][8]

The archetypal HDAC inhibitor pharmacophore consists of three key components[5][9][10]:

-

Zinc-Binding Group (ZBG): Chelates the essential Zn²⁺ ion in the enzyme's active site.

-

Linker: A (typically) hydrophobic chain that occupies the channel leading to the active site.

-

Cap Group: A surface-recognition moiety that interacts with residues at the rim of the active site, often conferring isoform selectivity.[11]

While hydroxamic acids are the most common ZBGs due to their potent zinc chelation, they can suffer from metabolic instability and potential mutagenicity.[4][5][6] This has driven the exploration of alternative ZBGs, including electrophilic ketones and α-keto acids.[1][12][13]

Oxovaleric acid (specifically, 4-oxovaleric acid, also known as levulinic acid) presents an attractive starting point. It is a readily available, bio-based platform chemical that contains a ketone functionality.[14] This ketone can be elaborated into an α-ketoamide or related structure, which can effectively chelate the active site zinc ion.[12][13][15]

Advantages of the Oxovaleric Acid Scaffold:

-

Synthetic Tractability: The carboxylic acid and ketone functionalities provide two orthogonal handles for chemical modification.

-

Novel ZBG: Offers an alternative to hydroxamates, potentially leading to improved ADME/Tox properties.

-

Versatility: The scaffold allows for diverse "Cap" groups to be readily introduced to explore structure-activity relationships (SAR) and optimize isoform selectivity.

Design Principles and General Pharmacophore

The design strategy centers on the classic three-part HDACi model. The oxovaleric acid core serves as the precursor to the ZBG and part of the linker.

Caption: General pharmacophore model for an oxovaleric acid-based HDAC inhibitor.

General Synthetic Workflow

The synthesis is designed as a modular process, allowing for the late-stage introduction of diversity in the cap group. The overall strategy involves functionalizing the oxovaleric acid core, coupling it to a linker and cap-bearing amine, and performing any final modifications.

Caption: High-level synthetic workflow for converting 4-oxovaleric acid into a target HDACi.

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a hypothetical oxovaleric acid-based HDAC inhibitor, OV-HDACi-001 .

Target Molecule: N-(4-aminobenzyl)-2-hydroxy-4-oxopentanamide

Protocol 4.1: Synthesis of Ethyl 2-bromo-4-oxopentanoate (Intermediate A)

Rationale: This step introduces a leaving group at the α-position, which is crucial for the subsequent nucleophilic substitution to form the α-hydroxy ketoamide structure that mimics the hydroxamate ZBG. Esterification of the carboxylic acid protects it during this step.

-

Materials:

-

Levulinic acid (4-oxovaleric acid)

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate (sat. aq. solution)

-

Brine (sat. aq. NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Esterification: In a round-bottom flask, dissolve levulinic acid (1.0 eq) in absolute ethanol (5-10 volumes). Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.05 eq) as a catalyst.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield ethyl 4-oxopentanoate.

-

α-Bromination: To a solution of ethyl 4-oxopentanoate (1.0 eq) in CCl₄, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Reflux the mixture under nitrogen for 2-4 hours. The reaction is often initiated with a heat lamp. Monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate A .

-

-

Self-Validation:

-

¹H NMR should show the disappearance of the α-CH₂ protons and the appearance of a new α-CHBr multiplet.

-

Mass spectrometry should confirm the expected mass with the characteristic isotopic pattern for a bromine-containing compound.

-

Protocol 4.2: Synthesis of the Target Inhibitor (OV-HDACi-001)

Rationale: This is a two-step, one-pot procedure. First, the amine (representing the linker-cap portion) is coupled to the carboxylic acid. Second, the α-bromo group is displaced by a hydroxide from water under basic conditions to form the final α-hydroxyamide ZBG.

-

Materials:

-

4-(Aminomethyl)aniline (Cap-Linker-Amine)

-

Ethyl 2-bromo-4-oxopentanoate (Intermediate A )

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Water/Methanol solvent mixture

-

Hydrochloric acid (1M aq. solution)

-

-

Procedure:

-

Dissolve 4-(aminomethyl)aniline (1.0 eq) in THF in a round-bottom flask and cool to 0 °C.

-

Add triethylamine (2.2 eq).

-

Slowly add a solution of Intermediate A (1.1 eq) in THF to the flask.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

-

Upon completion of the amide formation, add a solution of lithium hydroxide (LiOH, 2.0 eq) in a 1:1 mixture of water and methanol.

-

Stir the reaction at room temperature for 2-4 hours to facilitate both ester hydrolysis and bromide displacement.

-

Quench the reaction by acidifying to pH ~6-7 with 1M HCl.

-